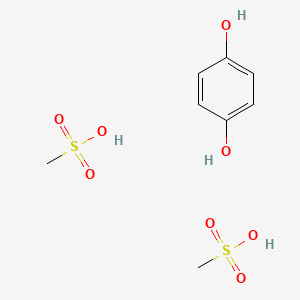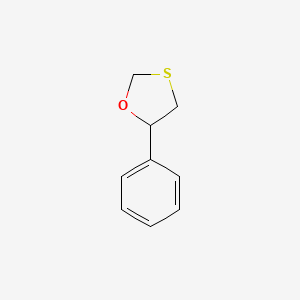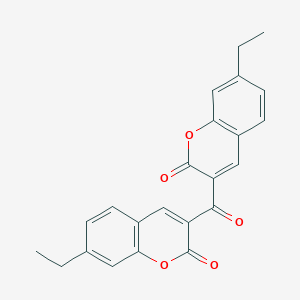![molecular formula C13H10S2 B14292837 (Dibenzo[b,d]thiophen-2-yl)methanethiol CAS No. 113525-32-9](/img/structure/B14292837.png)
(Dibenzo[b,d]thiophen-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dibenzo[b,d]thiophen-2-yl)methanethiol is an organic compound that belongs to the class of dibenzothiophenes This compound is characterized by a thiophene ring fused with two benzene rings and a methanethiol group attached to the second position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzo[b,d]thiophen-2-yl)methanethiol typically involves the following steps:
Formation of Dibenzothiophene: The initial step involves the formation of dibenzothiophene through a cyclization reaction of biphenyl-2-thiol.
Introduction of Methanethiol Group: The methanethiol group is introduced at the second position of the thiophene ring using a substitution reaction. This can be achieved by reacting dibenzothiophene with a suitable thiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Dibenzo[b,d]thiophen-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of thiol or sulfide derivatives.
Substitution: Formation of substituted thiophenes with various functional groups.
Applications De Recherche Scientifique
(Dibenzo[b,d]thiophen-2-yl)methanethiol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of (Dibenzo[b,d]thiophen-2-yl)methanethiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the aromatic structure of the compound allows for π-π interactions with other aromatic molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,d]thiophene: Lacks the methanethiol group but shares the core structure.
Dibenzo[b,d]furan: Contains an oxygen atom instead of sulfur in the thiophene ring.
Dibenzo[b,d]thiophen-4-yl)methanethiol: Similar structure with the methanethiol group at a different position.
Uniqueness
(Dibenzo[b,d]thiophen-2-yl)methanethiol is unique due to the presence of the methanethiol group at the second position, which imparts distinct chemical reactivity and potential applications compared to its analogs. This unique positioning allows for specific interactions and reactions that are not observed in similar compounds.
Propriétés
Numéro CAS |
113525-32-9 |
|---|---|
Formule moléculaire |
C13H10S2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
dibenzothiophen-2-ylmethanethiol |
InChI |
InChI=1S/C13H10S2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2 |
Clé InChI |
YDJSLEHRZODJHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
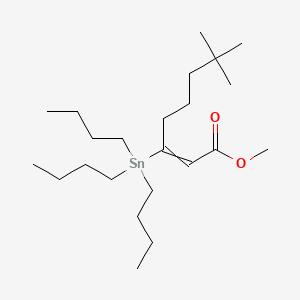
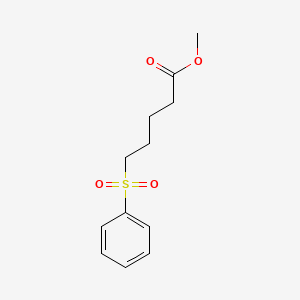
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
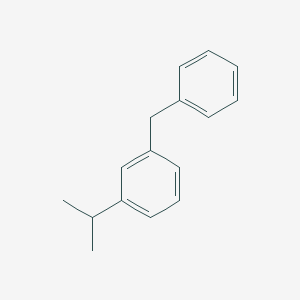
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)

![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

